molecular formula C14H9FN2 B11884927 5-Fluoro-2-phenylquinazoline

5-Fluoro-2-phenylquinazoline

Cat. No.: B11884927
M. Wt: 224.23 g/mol
InChI Key: QIOLAMPUKVDHRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-phenylquinazoline ( 1222094-48-5) is a fluorinated quinazoline derivative of significant interest in medicinal chemistry and oncology research. Quinazoline-based compounds are recognized as a privileged scaffold in drug discovery, with several derivatives approved as commercial drugs, particularly in cancer chemotherapy . The incorporation of a fluorine atom into the quinazoline structure is a common strategy in lead optimization, as it can enhance the compound's lipophilicity, metabolic stability, and binding affinity to target proteins, thereby improving its bioavailability and efficacy . This compound serves as a key intermediate for researchers developing novel therapeutic agents. Its core structure is closely related to known pharmacologically active molecules that function as inhibitors of various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a well-validated target in cancer therapy . The structure-activity relationship (SAR) studies of quinazolines indicate that substitutions at the 2, 6, and 8 positions of the quinazoline ring are critical for modulating its pharmacological profile . Researchers utilize this compound to explore mechanisms like apoptosis induction, cell cycle arrest, and the inhibition of tumor cell migration and invasion . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9FN2

Molecular Weight

224.23 g/mol

IUPAC Name

5-fluoro-2-phenylquinazoline

InChI

InChI=1S/C14H9FN2/c15-12-7-4-8-13-11(12)9-16-14(17-13)10-5-2-1-3-6-10/h1-9H

InChI Key

QIOLAMPUKVDHRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C3C(=N2)C=CC=C3F

Origin of Product

United States

Structure Activity Relationship Sar Studies of 5 Fluoro 2 Phenylquinazoline Derivatives

Influence of Fluorine Atom Position and Electronic Properties on Biological Activity

The position and inherent electronic characteristics of the fluorine atom on the quinazoline (B50416) core are pivotal in defining the biological activity of these derivatives. Its small size and high electronegativity allow it to significantly modulate the physicochemical properties of the parent molecule.

The placement of a fluorine atom at the 5-position of the quinazoline ring introduces unique molecular interactions that can profoundly influence binding to biological targets. Due to its high electronegativity, covalently bound fluorine can act as a weak hydrogen bond acceptor. researchgate.netnih.gov In certain scaffolds, such as 4-anilino-5-fluoroquinazolines, the fluorine at the 5-position is forced into close proximity with other parts of the molecule, like an N-H group from a substituent at the 4-position. nih.gov

This proximity can lead to the formation of an intramolecular N-H···F hydrogen bond. researchgate.net Such interactions are observable through NMR spectroscopy, where significant "through-space" coupling between the N-H proton and the fluorine atom can be detected. nih.gov This intramolecular hydrogen bonding can have several consequences:

Conformational Rigidity: The hydrogen bond can lock the molecule into a more rigid conformation, which may be more favorable for binding to a specific receptor site.

Shielding of Polar Groups: The fluorine atom can shield the polar N-H group, potentially increasing the molecule's ability to permeate biological membranes. researchgate.net

Enhanced Binding Affinity: The fluorine can participate directly in the binding interactions within the target's active site, for instance, by forming hydrogen bonds with receptor residues.

Studies on 4-anilino-5-fluoroquinazolines have demonstrated that the N-H proton can be "sandwiched" between the fluorine at the 5-position and another fluorine on the anilino ring, leading to very short N-H···F distances and preventing the N-H from participating in other hydrogen bonding interactions. nih.gov This highlights the critical role of the 5-fluoro substituent in dictating the three-dimensional structure and interaction profile of the molecule.

Fluorine is the most electronegative element, and its presence on the quinazoline ring exerts a powerful electron-withdrawing inductive effect. nih.gov This effect decreases the electron density of the aromatic system, which can modulate the pKa of nearby basic nitrogen atoms within the quinazoline core. nih.govresearchgate.net The modification of basicity can be crucial for the molecule's interaction with its biological target, as it can affect the strength of ionic interactions or hydrogen bonds with acidic residues in the active site.

The electron-withdrawing nature of fluorine at the 5-position can influence the reactivity and binding of the entire quinazoline scaffold. For example, in the context of kinase inhibitors, the quinazoline nitrogens (N-1 and N-3) are often key hydrogen bond acceptors for interactions with the hinge region of the kinase domain. mdpi.com By withdrawing electron density, the 5-fluoro group can modulate the hydrogen bond accepting capability of these nitrogen atoms, thereby fine-tuning the binding affinity.

Research on various heterocyclic compounds has shown that the introduction of electron-withdrawing fluorine substituents is often beneficial for biological activity. nih.gov This enhancement can be attributed to the altered electronic landscape of the molecule, which can lead to stronger or more favorable interactions with the target protein. nih.govnih.gov

Substituent Effects on the Phenyl Ring of 5-Fluoro-2-phenylquinazoline

Modifications to the 2-phenyl ring provide a secondary site for structural variation, allowing for the fine-tuning of the molecule's electronic, steric, and lipophilic properties to optimize biological activity.

The introduction of various substituents onto the phenyl ring at the 2-position of the 5-fluoro-quinazoline core allows for a systematic exploration of how electronic and steric factors impact potency. The nature and position of these substituents can significantly alter the molecule's interaction with its target.

Electronic Effects: The addition of electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) can change the electron distribution across the entire molecule. rsc.orgresearchgate.net SAR studies on related inhibitor classes have shown that positions on the phenyl ring can have different tolerances for these groups. For instance, in some series, an ortho-position was found to be well-tolerated with both electron-withdrawing and electron-donating groups, while substitutions at the meta-position were more sensitive to the electronic nature of the substituent. cy5-5-maleimide.com

Steric Effects: The size and bulk of the substituent on the phenyl ring are critical. rsc.org Bulky groups can cause steric hindrance, which may either prevent the molecule from fitting into a binding pocket or, conversely, promote a more favorable binding conformation by restricting rotational freedom. researchgate.netcy5-5-maleimide.com Studies have shown that the potency of inhibitors can be strongly impacted by steric hindrance around the phenyl ring. For example, incorporating a small fluorine group at the para-position of the phenyl ring has led to the most potent compounds in some series. cy5-5-maleimide.com

The table below summarizes the general effects observed with different substituent patterns on the phenyl ring in related heterocyclic scaffolds.

PositionSubstituent TypeGeneral Impact on ActivityRationale
OrthoSmall to Medium (e.g., -F, -Cl, -CH₃)Often well-toleratedMay influence the dihedral angle between the quinazoline and phenyl rings, optimizing interactions.
MetaElectron-Withdrawing (e.g., -NO₂, -CF₃)Variable; can increase or decrease activityCan significantly alter electronic properties and interactions with specific residues.
ParaSmall, Lipophilic (e.g., -F, -Cl)Often beneficial for potencyCan engage in hydrophobic interactions in a distal part of the binding pocket.
AnyLarge/BulkyOften detrimentalCan cause steric clashes within the binding site.

Increasing lipophilicity by adding non-polar substituents (e.g., alkyl or halogen groups) can enhance binding to hydrophobic pockets within a target protein, often leading to increased potency. However, excessively high lipophilicity can lead to poor solubility, non-specific binding, and increased toxicity.

Studies on radiolabeled quinazoline derivatives designed for PET imaging have demonstrated a clear link between lipophilicity and biological behavior. nih.gov By introducing various ether and morpholine (B109124) side chains, researchers were able to synthesize a series of compounds with a range of log P values.

The following interactive table shows data from a study on ¹⁸F-labeled quinazoline derivatives, illustrating the relationship between structure, lipophilicity (log P), and inhibitory activity (IC₅₀) against the EGFR tyrosine kinase. nih.gov

CompoundKey Structural FeatureLog PIC₅₀ (µM)
[¹⁸F]I6,7-dimethoxy1.077.732
[¹⁸F]II6-morpholinopropoxy0.520.4698
[¹⁸F]III6-(2-methoxyethoxy)0.740.1174
[¹⁸F]IV6,7-bis(2-methoxyethoxy)0.550.1176

As the data illustrates, there is not always a linear relationship between lipophilicity and activity. While compound [¹⁸F]I is the most lipophilic, it is the least potent. The most potent compounds, [¹⁸F]III and [¹⁸F]IV, have intermediate and low lipophilicity, respectively. This demonstrates that an optimal balance of lipophilicity and specific polar interactions, provided by the methoxyethoxy and morpholine groups, is required for high biological response.

Pharmacophore Elucidation and Essential Structural Features for Potency

A pharmacophore model represents the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. nih.gov For this compound derivatives, pharmacophore modeling helps to distill the key SAR findings into a coherent model that can guide the design of new, more potent compounds. nih.govresearchgate.net

Based on SAR studies of various quinazoline-based inhibitors, a general pharmacophore model can be proposed. The essential structural features for potency typically include:

Hydrogen Bond Acceptor: The N-1 and/or N-3 atoms of the quinazoline ring are critical hydrogen bond acceptors. They often interact with backbone N-H groups in the hinge region of protein kinases. mdpi.com The electron-withdrawing 5-fluoro group can modulate the strength of this interaction.

Hydrophobic Regions: The fused aromatic system of the quinazoline core and the appended 2-phenyl ring serve as two key hydrophobic regions. These areas engage in van der Waals and hydrophobic interactions with non-polar residues in the active site. The specific shape and volume of these hydrophobic pockets dictate the optimal size and substitution pattern of the rings.

Additional Hydrogen Bond Donors/Acceptors: Substituents on either the quinazoline or the phenyl ring can introduce additional points for hydrogen bonding, potentially increasing binding affinity and specificity. For example, a hydroxyl or amino group on the phenyl ring could serve this purpose.

Defined Spatial Arrangement: The relative orientation of these features is crucial. The dihedral angle between the quinazoline core and the 2-phenyl ring, influenced by ortho-substituents on the phenyl ring, can be a determining factor for activity.

Pharmacophore models are often generated by aligning a set of active molecules and identifying common chemical features. nih.gov A typical model for a quinazoline-based inhibitor might consist of one or two hydrogen bond acceptor features centered on the quinazoline nitrogens and two hydrophobic features representing the aromatic rings. researchgate.netresearchgate.net These models serve as powerful tools for virtual screening of compound libraries to identify novel scaffolds that fit the required electronic and steric profile for biological activity. nih.gov

Rational Design Principles for Optimizing this compound Analogues

The optimization of this compound analogues is a key process in medicinal chemistry aimed at enhancing their therapeutic properties. This process is guided by rational design principles, which involve a deep understanding of the structure-activity relationships (SAR) and the application of strategic chemical modifications. The goal is to improve potency, selectivity, and pharmacokinetic profiles while minimizing off-target effects.

A fundamental approach in the rational design of these analogues is the strategic modification of the this compound scaffold. The quinazoline core itself is a privileged structure in drug discovery, known for its ability to interact with various biological targets. nih.govnih.gov The presence of the 5-fluoro substituent can significantly influence the compound's electronic properties and metabolic stability. cambridgemedchemconsulting.comnih.gov The 2-phenyl group offers a versatile point for modification, allowing for the exploration of different substituents to probe interactions with target proteins.

Key rational design strategies include:

Structure-Based Drug Design (SBDD): This approach utilizes the three-dimensional structure of the biological target to guide the design of more effective and selective inhibitors. By understanding the binding site's topology and key interactions, medicinal chemists can design analogues with complementary shapes and functionalities.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. This model then serves as a template for designing new analogues with potentially improved properties.

The following subsections will delve into specific examples and principles of these rational design strategies as they apply to the optimization of this compound analogues.

Table 1: Key Design Strategies for this compound Analogues

Design StrategyPrincipleDesired Outcome
Structure-Based Drug Design (SBDD) Utilizes the 3D structure of the target protein to design complementary ligands.Increased potency and selectivity.
Bioisosteric Replacement Substitution of functional groups with others of similar properties.Improved pharmacokinetic profile and reduced off-target effects.
Pharmacophore Modeling Identifies the essential 3D features for biological activity.Design of novel scaffolds with enhanced activity.

The strategic application of these principles allows for the systematic optimization of this compound derivatives, leading to the development of analogues with superior therapeutic potential. Research in this area continues to evolve, with new computational and synthetic methods further refining the process of rational drug design.

Mechanistic Investigations and Biological Targets of 5 Fluoro 2 Phenylquinazoline and Its Derivatives

Enzyme Inhibition Studies

The anticancer activity of many quinazoline (B50416) derivatives is attributed to their ability to inhibit specific enzymes that are crucial for cancer cell proliferation and survival.

Quinazoline derivatives are well-known for their potent inhibitory activity against protein tyrosine kinases (PTKs), which are key components of signaling pathways that regulate cell growth, differentiation, and survival. mdpi.com Overexpression or mutation of these kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), is a common feature in many cancers. mdpi.com

Derivatives of 4-anilinoquinazoline (B1210976) have been extensively studied as inhibitors of EGFR and VEGFR-2. mdpi.com For instance, certain 5-anilino-8-nitroquinazoline derivatives have demonstrated strong and selective inhibitory activity against the EGFR kinase enzyme. mdpi.com Similarly, hybrid molecules combining quinazoline and indazole moieties have shown potent inhibition of VEGFR-2. mdpi.com The substitution pattern on the quinazoline and phenyl rings plays a crucial role in determining the inhibitory potency and selectivity. For example, compounds with a methyl or chloro group at the 2-position of the phenyl ring have shown greater potency against EGFR compared to those with a hydrogen atom. nih.gov

Some quinazoline derivatives have been developed as dual inhibitors of both EGFR and VEGFR-2, which is considered a valuable strategy in cancer treatment due to the common downstream signaling pathways of these receptors. tbzmed.ac.ir For example, a series of new quinazoline sulfonamide conjugates were synthesized and evaluated for their dual targeting of EGFR and VEGFR-2. nih.gov One of the most active compounds from this series, compound 15 , showed significant inhibitory activity against both enzymes and induced apoptosis in cancer cells. nih.gov

Table 1: Inhibitory Activity of Selected Quinazoline Derivatives against Tyrosine Kinases

CompoundTarget KinaseIC₅₀ (nM)Reference
47 EGFR12 mdpi.com
46 VEGFR-25.4 mdpi.com
26 EGFR20.72 mdpi.com
16 EGFR (wt)1.12–15.4 mdpi.com
15 EGFRT790M- nih.gov
15 VEGFR-2- nih.gov
42 EGFR73 nih.gov
42 VEGFR-27.0 nih.gov

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is another critical pathway that is frequently hyperactivated in various cancers, promoting cell proliferation and survival. acs.org The PI3K family consists of several isoforms, and developing isoform-selective inhibitors is a key strategy to enhance therapeutic efficacy and reduce side effects.

Specifically, 5-fluoro-3-phenyl-2-[1-(9H-purin-6-ylamino)propyl]-3H-quinazolin-4-one and its analogs have been identified as inhibitors of the PI3Kδ isoform. google.comgoogle.com The p110δ isoform of PI3K is primarily expressed in leukocytes and plays a crucial role in the immune system, making it an attractive target for inflammatory and autoimmune diseases, as well as certain hematological malignancies. google.com

The "propeller-shaped" conformation of these quinazolinone derivatives, where the fluorine-containing quinazolinone ring is perpendicular to both the hinge-binding purine (B94841) and the phenyl ring, is thought to contribute to their selectivity for PI3Kδ. worktribe.com This specific shape allows the molecule to fit into a specificity pocket within the PI3Kδ enzyme. worktribe.com Extensive structure-activity relationship studies have explored modifications of the quinazoline and phenyl rings to optimize potency and selectivity. worktribe.com

Table 2: Inhibitory Activity of a Quinazolinone Derivative against PI3K Isoforms

CompoundPI3K IsoformIC₅₀ (nM)Reference
13 PI3Kδ0.1 worktribe.com
14 PI3Kδ2.2 worktribe.com
18 PI3Kδ14 worktribe.com
18 PI3Kβ2.7 worktribe.com
18 PI3Kα1600 worktribe.com
18 PI3Kγ4300 worktribe.com

Aurora kinases are a family of serine/threonine kinases that play a pivotal role in the regulation of cell division. nih.gov Their dysfunction can lead to genomic instability and cancer. nih.gov Consequently, inhibiting Aurora kinases has become an attractive strategy for cancer therapy.

A series of 2,4-disubstituted quinazoline derivatives have been designed and synthesized as Aurora kinase inhibitors. nih.gov Structural modifications of known inhibitors led to the identification of compounds with enhanced selectivity for Aurora A over Aurora B, which is desirable as Aurora B inhibition has been linked to potential side effects. nih.gov One such derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e ), emerged as a potent and selective inhibitor of Aurora A kinase. nih.gov This compound was found to arrest the cell cycle and induce apoptosis in cancer cells. nih.gov Molecular docking studies suggested that the compound binds effectively to the active site of Aurora A kinase. nih.gov

Another study reported on novel 6-(imidazo[1,2-a]pyridin-6-yl)-quinazolin-4(3H)-one derivatives as dual inhibitors of Aurora kinase and Receptor tyrosine kinase-like orphan receptor 1 (ROR1). researchgate.net The most promising compound, 12d , exhibited potent inhibitory activity against both Aurora A and Aurora B. researchgate.net

Table 3: Inhibitory Activity of Quinazoline Derivatives against Aurora Kinases

CompoundTarget KinaseIC₅₀ (nM)Reference
6e Aurora A- nih.gov
12d Aurora A84.41 researchgate.net
12d Aurora B14.09 researchgate.net

Werner (WRN) helicase, a member of the RecQ helicase family, is essential for maintaining genomic stability through its roles in DNA replication, recombination, and repair. biruni.edu.tr Targeting WRN helicase is a promising synthetic lethal strategy in certain cancers, particularly those with microsatellite instability. nih.gov

Recent studies have identified quinazoline derivatives as inhibitors of WRN helicase. nih.govmdpi.com A series of new quinazoline derivatives were designed and synthesized, showing WRN-dependent antiproliferative activity. nih.gov One particular quinazoline analog, kzl052 , was found to inhibit the growth of prostate cancer cells by targeting WRN. mdpi.com Interestingly, kzl052 does not appear to affect the helicase activity of WRN but may interfere with its non-enzymatic functions, such as its interaction with DNA replication fork complexes. mdpi.commdpi.com This compound was shown to promote DNA damage and instability of the DNA replication fork in prostate cancer cells. mdpi.com The ability of such compounds to target non-MSI-H tumors could represent a significant clinical advantage. mdpi.com

The inhibition of WRN can lead to an accumulation of DNA damage, ultimately triggering cell death. biruni.edu.trnih.gov This approach highlights the potential of quinazoline derivatives in exploiting the DNA damage repair vulnerabilities of cancer cells.

Ligand-Receptor Interactions and Functional Modulation

Beyond enzyme inhibition, derivatives of 5-fluoro-2-phenylquinazoline also exhibit significant interactions with specific receptors, modulating their function.

The translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, is involved in various cellular processes, including cholesterol transport, steroidogenesis, and apoptosis. nih.govmdpi.com TSPO is upregulated in activated glial cells during neuroinflammation, making it a valuable biomarker for neurological disorders. mdpi.comnih.gov

Derivatives of 2-phenylquinazoline (B3120039) have been developed as high-affinity ligands for TSPO. Computational studies and binding assays have shown that these compounds, including those with bulky substituents, can be effectively accommodated within the TSPO binding site, exhibiting low nanomolar to subnanomolar Ki values. unipi.it

Specifically, N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide (DAA1106 ), a 2-phenoxy-5-fluoroanilide derivative, has demonstrated a high binding affinity and specificity for TSPO. nih.govmdpi.com This compound was developed by modifying the structure of benzodiazepine (B76468) ligands. nih.gov Further modifications, such as the introduction of fluoro or trifluoromethyl groups on the phenyl ring of related structures, have also resulted in ligands with high TSPO affinity. nih.gov For instance, a 3-trifluoromethyl analog showed a particularly high affinity for TSPO. nih.gov

These findings underscore the versatility of the 2-phenylquinazoline scaffold in designing potent and specific ligands for TSPO, with potential applications in diagnostic imaging and therapeutic intervention for neuroinflammatory conditions.

Table 4: Binding Affinity of Phenylquinazoline Derivatives and Analogs for TSPO

CompoundTSPO Binding Affinity (Ki, nM)Reference
DAA1106 - nih.govmdpi.com
3e (3-trifluoromethyl analog) 1.44 (rat), 1.19 (human) nih.gov
7, 8, 9, 10, 11, 12 low nanomolar/subnanomolar unipi.it

Breast Cancer Resistance Protein (ABCG2) Efflux Inhibition

The ATP-binding cassette (ABC) transporter subfamily G member 2 (ABCG2), also known as the breast cancer resistance protein (BCRP), is a key player in the development of multidrug resistance (MDR) in cancer. ABCG2 functions as an efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. Derivatives of 4-anilino-2-phenylquinazoline have been identified as potent inhibitors of ABCG2. uni-bonn.denih.gov

Research into the structure-activity relationships of these compounds has revealed that substitutions on the 4-substituted-2-phenylquinazoline scaffold, including the introduction of a fluoro group, can lead to high inhibitory activity against ABCG2. acs.orgnih.gov These derivatives often exhibit significant selectivity for ABCG2 over other ABC transporters like P-glycoprotein (ABCB1) and multidrug resistance-associated protein 1 (ABCC1). acs.orgnih.gov The inhibitory potencies of some of these quinazoline derivatives have been found to be comparable or even superior to Ko143, a well-known and potent ABCG2 inhibitor. uni-bonn.de

The mechanism of inhibition is often competitive, where the quinazoline derivatives vie with transport substrates for binding to the transporter. nih.gov This inhibition of ABCG2-mediated efflux can restore the sensitivity of resistant cancer cells to conventional anticancer drugs.

Table 1: ABCG2 Inhibitory Activity of Selected Quinazoline Derivatives

CompoundDescriptionIC50 (nM) vs. ABCG2Reference
Analog 1 3-((2-phenylquinazolin-4-yl)amino)benzonitrile140 uni-bonn.de
Analog 2 4-anilino-2-phenylquinazoline derivative- acs.org
Ko143 Standard ABCG2 Inhibitor- uni-bonn.de

Cellular Effects and Phenotypic Responses

Antiproliferative Activity against Various Cancer Cell Lines

Derivatives of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The cytotoxic effects of these compounds are often evaluated using standard assays such as the MTT or sulphorhodamine-B (SRB) assays, with results typically reported as the half-maximal inhibitory concentration (IC50).

For instance, a series of fuoryl quinazoline derivatives have been tested against breast (MCF7) and colon (HCT116) cancer cell lines, with some compounds exhibiting IC50 values in the micromolar range. tjpr.org Notably, the substitution pattern on the quinazoline core plays a crucial role in determining the cytotoxic potency. For example, a benzylidene-acetohydrazide moiety on a related scaffold was found to be potent, while a 2-fluoro benzylidene-acetohydrazide substitution led to decreased activity. tjpr.org

Similarly, 2,4-disubstituted quinazolines have been evaluated against human adenocarcinoma (HT-29) and breast cancer (MDA-231) cell lines, with some derivatives showing significant inhibitory action. japsonline.com The presence of a 4-fluoro derivative as a substituent was noted as being important for the activity in one series of compounds. japsonline.com Furthermore, a novel series of quinazoline derivatives showed potent activity against a panel of cancer cell lines including MGC-803 (gastric), PC-9, A549, and H1975 (lung), with some compounds exhibiting nanomolar to low micromolar IC50 values. semanticscholar.org

Table 2: Antiproliferative Activity of Selected Fluoro-Quinazoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Fuoryl quinazoline derivative (IXa)HCT116 (Colon)12.54 tjpr.org
Fuoryl quinazoline derivative (IXa)MCF7 (Breast)16.70 tjpr.org
2-Fluoro benzylidene-acetohydrazide substituted quinazolineHCT116 (Colon)47.59 tjpr.org
2-Fluoro benzylidene-acetohydrazide substituted quinazolineMCF7 (Breast)159.8 tjpr.org
2,4-disubstituted quinazoline (5a)HT-29 (Adenocarcinoma)5.33 japsonline.com
Quinazoline derivative (18)MGC-803 (Gastric)0.85 semanticscholar.org
Quinazoline derivative (9)MGC-803 (Gastric)1.89 semanticscholar.org

Induction of Apoptosis and Cell Cycle Perturbations

Beyond inhibiting cell proliferation, certain derivatives of this compound can induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle in cancer cells.

For example, a study on novel quinazoline derivatives revealed that a particularly potent compound could induce apoptosis in MGC-803 gastric cancer cells. semanticscholar.org This was evidenced by the upregulation of the pro-apoptotic protein Bax and cleaved PARP, and the downregulation of the anti-apoptotic proteins Bcl-2 and Mcl-1. semanticscholar.org The same compound also caused cell cycle arrest at the G2/M phase. semanticscholar.org

In another study, a series of quinazolinyl-diaryl urea (B33335) derivatives were found to induce apoptosis and arrest the cell cycle at the G0/G1 phase in A549 lung cancer cells. sci-hub.se This was associated with an increase in intracellular reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential. sci-hub.se The expression of apoptosis-related proteins, such as an increase in the Bax/Bcl-2 ratio, was also modulated by these compounds. sci-hub.se

It is important to distinguish the effects of these quinazoline derivatives from those of the well-known chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). While both may induce apoptosis and cell cycle arrest, their chemical structures and specific mechanisms of action are different. nih.govplos.org For instance, 5-FU is known to cause G1/S or G2 phase arrest depending on the cell type. nih.govplos.org

Anti-inflammatory and Analgesic Activities

The quinazoline scaffold is also associated with significant anti-inflammatory and analgesic properties. Various derivatives of 2-phenylquinazoline have been synthesized and evaluated for these activities in preclinical models.

One study demonstrated that a novel 2-phenylquinazoline analog exhibited significant anti-inflammatory activity in both in vitro and in vivo models. nih.govosti.gov In endotoxin-stimulated macrophages, the compound inhibited the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov In animal models, it reduced carrageenan and formalin-induced paw edema, as well as inflammatory pain. nih.gov

Other research has focused on 2-phenylquinazolin-4(3H)-one derivatives, with some compounds showing significant analgesic activity. journals.co.zaresearchgate.net The potency of these derivatives can be influenced by the nature of the substituents on the quinazoline core. encyclopedia.pub For example, in one series, compounds with a pyrrolidine (B122466) ring at the C-3 position showed enhanced analgesic effects compared to the standard drug diclofenac (B195802) sodium. encyclopedia.pub

Mechanisms of Selectivity and Off-Target Effects

A crucial aspect of drug development is understanding a compound's selectivity for its intended target and identifying any potential off-target effects. For 4-anilino-2-phenylquinazoline derivatives, a high degree of selectivity for the ABCG2 transporter over other ABC transporters like ABCB1 and ABCC1 has been reported. acs.orgnih.gov This selectivity is a desirable characteristic for an MDR reversal agent, as it may reduce the likelihood of off-target-related side effects.

Computational Chemistry Approaches in 5 Fluoro 2 Phenylquinazoline Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, this involves docking a ligand (like 5-Fluoro-2-phenylquinazoline or its derivatives) into the active site of a target protein. This technique is instrumental in understanding the structural basis of ligand-target interactions and for screening virtual libraries of compounds to identify potential drug candidates.

Molecular docking simulations can predict the binding pose of a ligand within a protein's binding pocket, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, in studies of related 2-phenylquinazoline (B3120039) derivatives, docking has been used to understand their binding to various protein kinases. tandfonline.com A study on 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a related quinazoline (B50416) derivative, used molecular docking to explore its binding mode in the active site of Aurora A kinase. The simulation revealed that the quinazoline ring could enhance binding within the active site. nih.gov The free carboxylic group was found to be crucial for interacting with key amino acid residues. nih.gov

While specific studies on this compound are not extensively documented in publicly available research, the binding modes of analogous compounds provide a framework for predicting its behavior. For example, docking studies on 4-phenylquinazoline-2-carboxamides, which share the core phenylquinazoline structure, have shown that the quinazoline ring often engages in π-π stacking interactions with aromatic residues like Tryptophan (Trp) in the binding site. researchgate.net It is plausible that the phenyl group of this compound would also form significant hydrophobic and π-π interactions, while the fluorine atom at the 5-position could modulate the electronic properties of the quinazoline ring system and potentially form specific interactions with the protein backbone or side chains.

Table 1: Illustrative Key Residue Interactions for Quinazoline Derivatives in Protein Kinase Active Sites

Interaction TypeInteracting Ligand MoietyPotential Interacting Amino Acid Residues
Hydrogen BondingQuinazoline Nitrogen AtomsHinge Region Backbone (e.g., Ala, Glu)
π-π StackingPhenyl Ring, Quinazoline CoreAromatic Residues (e.g., Trp, Tyr, Phe)
Hydrophobic InteractionsPhenyl RingAliphatic/Aromatic Residues (e.g., Leu, Val, Ala)
Halogen BondingFluoro GroupElectron-rich atoms (e.g., Carbonyl oxygen)

This table is illustrative and based on findings from related quinazoline derivatives. Specific interactions for this compound would depend on the target protein.

A critical output of molecular docking is the binding affinity score, which estimates the strength of the ligand-protein interaction, typically expressed in kcal/mol. researchgate.net These scoring functions are used to rank different ligands or various derivatives of a lead compound, helping to prioritize which molecules should be synthesized and tested experimentally. For example, in a study of 2-anilino 4-amino substituted quinazolines, derivatives were ranked based on their re-rank scores and interaction energies, identifying the most stable ligand-protein complexes. nih.gov

For this compound, a hypothetical screening of its derivatives could involve modifications at various positions on the phenyl or quinazoline rings. Docking these virtual derivatives into a target protein would generate binding affinity scores. This allows for a systematic in silico exploration of the structure-activity relationship (SAR), guiding the design of derivatives with potentially improved binding affinity.

Table 2: Example of Affinity Scoring for Hypothetical this compound Derivatives

CompoundModificationTarget ProteinPredicted Binding Affinity (kcal/mol)
This compound-EGFR Kinase-8.5
Derivative 14'-Hydroxy on Phenyl RingEGFR Kinase-9.2
Derivative 24'-Methoxy on Phenyl RingEGFR Kinase-8.8
Derivative 37-Chloro substitutionEGFR Kinase-9.0

The data in this table is hypothetical and for illustrative purposes only, demonstrating how affinity scoring is used to rank compounds.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of molecules. nrel.gov These methods, such as Density Functional Theory (DFT), are used to calculate properties that are not accessible through classical molecular mechanics methods, including orbital energies and electrostatic potentials. nrel.govnih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. semanticscholar.org The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller energy gap suggests higher reactivity. mdpi.com

Table 3: Illustrative HOMO-LUMO Energy Profile for a Quinazoline Scaffold

MoleculeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
2-Phenylquinazoline-6.2-1.54.7
This compound-6.4-1.74.7

This table contains representative data to illustrate the concept. Actual values for this compound would require specific DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. mdpi.com The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, an MEP analysis would likely show negative potential around the nitrogen atoms of the quinazoline ring, indicating these are likely sites for hydrogen bond acceptance. The fluorine atom, being highly electronegative, would create a region of negative potential around itself, while the adjacent carbon atom would have a more positive character. This type of analysis is crucial for understanding non-covalent interactions that govern ligand-protein binding and can guide the design of derivatives with enhanced interaction profiles.

Pharmacophore Modeling for De Novo Design and Virtual Screening

Pharmacophore modeling is a powerful technique in computational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. creative-biostructure.com These models can be generated based on a set of known active ligands (ligand-based) or from the structure of the ligand-binding site of a protein (structure-based). creative-biostructure.com

A pharmacophore model for a target of interest for this compound could be developed using known active quinazoline-based inhibitors. Such a model might include features like an aromatic ring feature for the phenyl group, a hydrogen bond acceptor for one of the quinazoline nitrogens, and a hydrophobic feature. This model could then be used to:

Virtual Screening: Rapidly search large chemical databases to identify new and structurally diverse compounds that match the pharmacophore and are therefore likely to be active. frontiersin.org

De Novo Design: Serve as a template for designing novel molecular scaffolds from scratch, ensuring they contain the necessary features for biological activity. This approach could be used to design new derivatives of this compound with optimized properties. mdpi.com

The application of these computational methods provides a robust framework for investigating the chemical and biological properties of this compound, paving the way for its potential development in various fields of chemical and pharmaceutical research.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations have emerged as a powerful computational tool for investigating the dynamic nature of molecules, offering insights into their conformational landscapes and interactions with biological targets. nih.govmun.ca In the context of this compound and its derivatives, MD simulations provide a means to understand their structural flexibility and the kinetic parameters governing their binding to target proteins.

Conformational Analysis:

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. mun.ca MD simulations allow for the exploration of the potential energy surface of this compound, identifying low-energy, stable conformations that are likely to be biologically relevant. mun.canumberanalytics.com By simulating the movement of atoms over time, researchers can observe the transitions between different conformational states, providing a detailed picture of the molecule's flexibility. nih.gov This is crucial as the conformation of a ligand can significantly influence its binding affinity to a receptor. numberanalytics.com

Binding Kinetics:

Beyond static binding poses, MD simulations can elucidate the kinetic aspects of ligand-receptor interactions, including the rates of association (k_on) and dissociation (k_off). imrpress.com These kinetic parameters are often more predictive of a drug's efficacy than binding affinity alone. imrpress.com MD simulations can be employed to model the entire binding or unbinding process, revealing the pathways and key interactions that govern the stability of the ligand-receptor complex. imrpress.com

Research on quinazoline derivatives has highlighted the importance of residence time (RT), a measure related to the dissociation rate, in determining the biological activity of these compounds. unipi.it Computational studies, including MD simulations, can suggest modifications to the molecular structure that are likely to prolong the residence time at the target, potentially leading to improved therapeutic effects. unipi.it For example, the introduction of bulky substituents at specific positions on the quinazoline scaffold has been computationally predicted and experimentally verified to enhance binding affinity and residence time for the translocator protein (TSPO). unipi.it

The following table summarizes key findings from computational studies on quinazoline derivatives, which can be extrapolated to inform the investigation of this compound:

Compound/DerivativeComputational MethodKey FindingReference
Quinazoline DerivativesComputational Studies & Binding AssaysSterically demanding groups at the amide nitrogen are well-tolerated and can lead to low nanomolar/subnanomolar Ki values and higher residence times. unipi.it
FluoroquinazolinonesMolecular DockingFluorine substitution can improve pharmacokinetic and pharmacodynamic properties. scispace.com
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidMolecular DockingThe fluorine group on the quinazoline ring has a significant impact on binding to the hinge region of Aurora A kinase. nih.gov

Table 1: Computational Insights into Quinazoline Derivatives

Future Directions and Emerging Research Avenues for 5 Fluoro 2 Phenylquinazoline

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinazoline (B50416) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of synthesizing 5-fluoro-2-phenylquinazoline and its analogs lies in the adoption of green and sustainable chemistry principles. frontiersin.orgresearchgate.net Modern approaches such as one-pot multicomponent reactions (MCRs) are gaining traction as they offer high efficiency and atom economy by combining multiple steps into a single operation, thereby reducing solvent usage and purification needs. researchgate.netmdpi.com

Recent advancements include the use of novel catalytic systems that promote sustainability. For instance, methodologies employing magnetically recoverable palladium catalysts in eco-friendly solvents like PEG/water have shown high yields (82-98%) for related quinazolinone structures. frontiersin.org The magnetic nature of these catalysts allows for easy separation and recycling for multiple reaction cycles without a significant loss of activity, making the process more cost-effective and environmentally benign. frontiersin.orgnih.gov Furthermore, the use of earth-abundant metal catalysts, such as manganese(I), presents an atom-economical and sustainable route for synthesizing the quinazoline core via acceptorless dehydrogenative coupling, which produces only water and molecular hydrogen as byproducts. acs.org Other green techniques being explored for related heterocyclic compounds include the use of deep eutectic solvents (DES), microwave-assisted synthesis, and ultrasound, all of which can reduce reaction times and the reliance on volatile organic solvents. tandfonline.com The application of these sustainable methods to the specific synthesis of this compound could lead to more efficient, scalable, and environmentally responsible manufacturing processes.

MethodKey FeaturesPotential Advantage for this compound Synthesis
Multicomponent Reactions (MCRs) Multiple bonds formed in a single step from readily available substrates.Increased efficiency, reduced waste, and lower solvent usage. mdpi.com
Magnetic Nanocatalysts Easy separation and recyclability of the catalyst.Cost-effective and sustainable production with high yields. frontiersin.orgnih.gov
Earth-Abundant Metal Catalysis Utilizes common metals like manganese instead of precious metals.Atom-economical process with environmentally benign byproducts. acs.org
Microwave/Ultrasound Assistance Use of alternative energy sources to accelerate reactions.Reduced reaction times and avoidance of harsh volatile solvents. tandfonline.com

Identification of Undiscovered Biological Targets and Therapeutic Applications

The quinazoline scaffold is known for its wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. nih.govmdpi.comopenmedicinalchemistryjournal.com Derivatives have been successfully developed as potent inhibitors of key cellular signaling pathways, particularly as kinase inhibitors targeting enzymes like the epidermal growth factor receptor (EGFR). mdpi.comnih.gov However, the full therapeutic potential of this compound remains largely untapped.

Future research will likely focus on comprehensive biological screening to identify novel targets. By testing the compound against extensive panels of kinases and cancer cell lines, researchers can uncover previously unknown inhibitory activities. nih.gov For example, recent studies on other quinazoline derivatives have identified potent activity against targets such as FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinase A (AURKA), which are crucial in certain types of leukemia and solid tumors. nih.govoncotarget.com Beyond oncology, the quinazoline core has shown activity against α1-adrenergic receptors, suggesting potential applications in cardiovascular or neurological disorders. nih.gov The diverse bioactivity of the quinazoline family indicates that this compound could modulate various biological pathways, opening doors to new therapeutic uses in areas like infectious diseases, neurodegenerative disorders, or metabolic conditions. nih.govopenmedicinalchemistryjournal.com

Application of Advanced Machine Learning and AI in Compound Design

AI/ML ApplicationDescriptionPotential Impact on this compound
Predictive Modeling (QSAR) Algorithms predict the biological activity of compounds based on their chemical structure.Rapidly screen virtual libraries to identify promising derivatives for synthesis. nih.gov
Generative AI AI designs novel molecular structures with desired properties.Create new compounds with optimized efficacy, selectivity, and ADMET profiles. nih.govnih.gov
Target Identification AI analyzes biological data to predict new protein targets for a compound.Uncover novel therapeutic applications beyond currently known targets.
Physicochemical Property Optimization ML models predict properties like solubility and bioavailability.Design orally available drugs and reduce late-stage attrition. researchgate.net

Exploration of this compound as a Scaffold for Diagnostic Probes

The ability of the quinazoline scaffold to bind with high affinity to specific biological targets makes it an excellent candidate for the development of diagnostic imaging agents. By conjugating the this compound core with a fluorophore, researchers can create fluorescent probes to visualize and track biological processes at the cellular and subcellular levels. nih.gov

Recent work has demonstrated the successful development of quinazoline-based fluorescent probes for imaging α1-Adrenergic Receptors in cancer cells and 4-phenylquinazoline (B11897094) probes for the Translocator Protein (TSPO), a biomarker for neuroinflammation. nih.govunipi.itnih.gov These probes have shown high affinity and sensitivity, allowing for the precise localization of their targets within cells. nih.gov Given this precedent, this compound could be systematically modified to create a new generation of diagnostic tools. By identifying a biological target to which it binds with high selectivity, the scaffold could be labeled with fluorescent dyes or positron-emitting radionuclides for use in fluorescence microscopy, Positron Emission Tomography (PET), or other advanced imaging techniques. Such probes would be invaluable for studying disease mechanisms, diagnosing diseases earlier, and monitoring therapeutic responses.

Design of Hybrid Molecules with Multi-Targeting Capabilities

Complex diseases such as cancer often involve multiple pathological pathways, making single-target therapies susceptible to drug resistance. nih.gov A promising strategy to overcome this challenge is the design of hybrid molecules, where two or more distinct pharmacophores are combined into a single chemical entity capable of modulating multiple targets simultaneously. nih.govnih.gov The quinazoline scaffold is an ideal foundation for creating such multi-target agents. nih.gov

Researchers have successfully created hybrid molecules by linking quinazoline with other heterocyclic systems like triazole, thiazole, and oxadiazole to achieve synergistic effects. nih.govnih.gov For example, a quinazoline-based compound was designed to dually inhibit both FLT3 and AURKA kinases, demonstrating potent anti-proliferative activity in leukemia cells. oncotarget.com This molecular hybridization approach can lead to compounds with improved potency and a broader spectrum of activity. nih.gov The this compound core can be strategically combined with other bioactive moieties to create novel hybrid drugs. These agents could be designed to simultaneously inhibit a key cancer-driving kinase and a drug resistance mechanism, or to target two different signaling pathways involved in tumor growth and angiogenesis, offering a more robust and durable therapeutic effect. nih.gov

Q & A

Q. What are the standard synthetic routes for 5-Fluoro-2-phenylquinazoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization reactions of fluorinated precursors with phenyl-substituted intermediates. For example, derivatives like 5-Cyclopentyl-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline are synthesized via condensation of fluorinated benzaldehyde derivatives with cyclopentylamine under reflux in ethanol, achieving yields around 39.5% . Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst use (e.g., acidic or basic conditions). Lower yields in some cases may arise from incomplete cyclization or side reactions, necessitating purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : 1H NMR and LC-MS are critical for structural confirmation. For example, 1H NMR of analogous compounds shows distinct aromatic proton shifts (e.g., δ 8.5–9.0 ppm for quinazoline protons) and fluorine-coupled splitting patterns . LC-MS provides molecular ion peaks (e.g., m/z 335.1 for 5-Cyclopentyl-2-(4-fluorophenyl) derivatives) and fragmentation patterns to validate the molecular formula . Elemental analysis (C, H, N) further confirms purity, with deviations >0.3% indicating impurities .

Q. How should researchers assess the purity and stability of this compound during storage?

  • Methodological Answer : Purity is assessed via HPLC (≥95% purity threshold) and melting point consistency (e.g., 196–198°C for derivatives) . Stability tests involve monitoring decomposition under varying conditions:
  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation.
  • Moisture control : Use desiccants and inert atmospheres (N2/Ar) to avoid hydrolysis .
    Regular re-analysis after storage intervals (e.g., 3–6 months) is recommended to detect degradation.

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound derivatives?

  • Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters:
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to reduce reaction time.
  • Temperature gradients : Use microwave-assisted synthesis to achieve higher yields at controlled temperatures .
    For example, increasing reaction temperature from 80°C to 120°C improved yields of triazoloquinazolines by 15% in pilot studies .

Q. How should discrepancies in reported spectral data (e.g., NMR shifts) for this compound derivatives be resolved?

  • Methodological Answer : Contradictions often arise from solvent effects, impurities, or instrumentation calibration. To address this:
  • Replicate experiments : Synthesize the compound under identical conditions and compare spectra.
  • Cross-validate techniques : Use 13C NMR, HSQC, or X-ray crystallography (if crystals are obtainable) to confirm assignments .
  • Reference internal standards : Calibrate instruments with known standards (e.g., TMS for NMR) before analysis .
    For instance, conflicting δ 8.7 ppm vs. δ 9.0 ppm aromatic shifts may indicate solvent-dependent shielding effects (CDCl3 vs. DMSO-d6) .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) model electronic effects:
  • Fukui indices : Identify electrophilic sites (e.g., C-4 position in quinazoline) prone to nucleophilic attack.
  • Solvent modeling : Include implicit solvent models (e.g., PCM for ethanol) to assess solvation effects on transition states.
    Pair computational results with experimental kinetic studies (e.g., monitoring reaction rates via UV-Vis) to validate predictions .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the biological activity of this compound derivatives?

  • Methodological Answer : Divergent bioactivity data may stem from assay variability or structural modifications. To resolve this:
  • Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds across studies.
  • Structural analogs : Compare activity trends across derivatives (e.g., 5-Cyclohexyl vs. 5-Bromophenyl substitutions) to isolate substituent effects .
  • Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.